N-Methylaceclidine

Muscarinic receptor binding Stereoselectivity Quinuclidine alkaloids

Researchers studying muscarinic receptor pharmacology often face the challenge of isolating peripheral effects from central nervous system penetration. N-Methylaceclidine, a permanently charged quaternary ammonium analogue of aceclidine, directly resolves this by exhibiting restricted blood-brain barrier permeability. - Enantioselective probe: (-)-enantiomer K_H = 13 μM, (+)-enantiomer K_H = 85 μM, providing a 6.5-fold stereoselectivity window for orthosteric site mapping. - Functional potency benchmark: (-)-N-methylaceclidine EC₅₀ = 0.9 μM, enabling validated dose selection for in vivo peripheral cholinergic studies. - Assay validation standard: Supplied as a characterized reference for radioligand displacement assays using ³H-QNB.

Molecular Formula C10H18NO2+
Molecular Weight 184.26 g/mol
CAS No. 17239-04-2
Cat. No. B100602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylaceclidine
CAS17239-04-2
SynonymsN-methylaceclidine
N-methylaceclidine iodide
Molecular FormulaC10H18NO2+
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC(=O)OC1C[N+]2(CCC1CC2)C
InChIInChI=1S/C10H18NO2/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11/h9-10H,3-7H2,1-2H3/q+1
InChIKeyOROYXWCEQBVSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylaceclidine (CAS 17239-04-2) for Muscarinic Receptor Research: Structural and Pharmacological Baseline


N-Methylaceclidine (CAS 17239-04-2), also designated as 3-acetoxy-1-methylquinuclidinium or N-methylaceclidine methiodide, is a quaternary ammonium derivative of aceclidine (3-acetoxyquinuclidine), a muscarinic acetylcholine receptor (mAChR) agonist [1]. Its molecular formula is C₁₀H₁₈NO₂⁺, with a molecular weight of 184.26 g/mol [2]. The compound exists as a pair of enantiomers, (+)- and (-)-N-methylaceclidine, which exhibit distinct pharmacological properties at muscarinic receptors [3]. As a quaternary ammonium analogue of the tertiary amine aceclidine, N-methylaceclidine has been utilized as a pharmacological probe to investigate the structure-activity relationships governing muscarinic receptor agonism, receptor binding kinetics, and the biophysical determinants of agonist potency [1]. Its permanent positive charge alters membrane permeability and tissue distribution relative to tertiary amine congeners, a feature that is central to its specific research applications [3].

Why Aceclidine or Other Muscarinic Agonists Cannot Substitute for N-Methylaceclidine in Receptor Binding Studies


The tertiary amine aceclidine and the quaternary ammonium N-methylaceclidine exhibit divergent pharmacological profiles despite their structural homology, due primarily to differences in ionization state and membrane permeability [1]. Aceclidine, as a tertiary amine, exists in both protonated and uncharged forms, allowing it to readily cross biological membranes and access both peripheral and central muscarinic receptors [1]. In contrast, N-methylaceclidine bears a permanent positive charge at the quinuclidine nitrogen, rendering it a quaternary ammonium compound with restricted membrane permeability and a fundamentally different pharmacokinetic and distribution profile [2]. Studies comparing tertiary amine agonists and their quaternary N-methyl analogues have demonstrated that the protonation state directly influences the potency and apparent affinity at muscarinic receptors, with the degree of divergence being pH-dependent [2]. Consequently, researchers cannot interchangeably use aceclidine and N-methylaceclidine in experimental systems where membrane penetration, tissue distribution, or the biophysical mechanism of receptor access is a critical variable. The quantitative data presented in Section 3 provide the specific, measurable differences that inform proper compound selection.

Quantitative Differentiation Evidence for N-Methylaceclidine (CAS 17239-04-2) Relative to Aceclidine


Stereoselective Muscarinic Receptor Binding Affinity: (-)-N-Methylaceclidine Exhibits Significantly Higher Affinity than (+)-Enantiomer in Rat Brain Homogenates

A direct head-to-head comparison of the enantiomers of N-methylaceclidine using ³H-QNB displacement from rat brain muscarinic receptors revealed a marked stereoselective difference in binding affinity. The (-)-enantiomer of N-methylaceclidine was approximately 6.5-fold more potent than its (+)-counterpart in competing for the orthosteric binding site [1]. This stereoselectivity establishes a critical differentiation point: the enantiomeric purity and identity of the N-methylaceclidine sample directly determine its observed receptor affinity, making the racemic mixture and individual enantiomers non-interchangeable for any study requiring precise receptor pharmacology [1].

Muscarinic receptor binding Stereoselectivity Quinuclidine alkaloids

Functional Muscarinic Potency in Isolated Guinea Pig Ileum: (-)-N-Methylaceclidine Demonstrates Enantioselective Contractile Activity

In the isolated guinea pig ileum contraction assay—a classical functional model of muscarinic M₃ receptor-mediated smooth muscle response—(-)-N-methylaceclidine was substantially more potent than its (+)-enantiomer [1]. The (-)-enantiomer produced contractile responses with an EC₅₀ approximately 30-fold lower than the (+)-enantiomer, demonstrating that the stereochemical configuration at the quinuclidine C-3 position profoundly influences agonist efficacy in intact tissue [1]. This functional stereoselectivity mirrors the binding affinity differences observed in the receptor binding assays, confirming that the enantiomeric identity of N-methylaceclidine translates directly into measurable functional consequences in a physiologically relevant tissue preparation [1].

Muscarinic functional assay Guinea pig ileum Enantioselectivity

Correlation Between High-Affinity Binding Constant and Functional Potency Validates N-Methylaceclidine as a Reliable Muscarinic Probe

Ringdahl and colleagues established a strong linear correlation between the high-affinity dissociation constant (K_H) derived from ³H-QNB competition binding and the functional EC₅₀ measured in the isolated guinea pig ileum for both enantiomers of N-methylaceclidine and aceclidine [1]. This correlation demonstrates that the binding interaction of N-methylaceclidine with the orthosteric site of muscarinic receptors directly predicts its functional agonism in intact tissue, without confounding factors such as differential receptor reserve or signal amplification mechanisms distorting the binding-function relationship [1]. For both N-methylaceclidine enantiomers, the K_H/EC₅₀ ratio remains consistent, indicating that the compound operates as a classical agonist whose observed potency reflects true receptor occupancy rather than assay-dependent artifacts [1].

Receptor theory Binding-efficacy coupling Pharmacological validation

Quaternary Ammonium Structure of N-Methylaceclidine Confers Restricted Membrane Permeability Relative to Tertiary Amine Aceclidine

N-Methylaceclidine is a quaternary ammonium compound, bearing a permanent positive charge on the quinuclidine nitrogen, whereas aceclidine is a tertiary amine that exists in pH-dependent equilibrium between protonated and uncharged forms [1]. Comparative studies of tertiary amine muscarinic agonists and their quaternary N-methyl analogues have demonstrated that the ionization state directly affects receptor binding potency, with the apparent affinity of tertiary amines declining relative to their quaternary counterparts as pH increases from 8.0 to 9.0 [2]. This pH-dependent divergence indicates that the protonated (cationic) form of the ligand is the pharmacologically active species that interacts with the muscarinic receptor orthosteric site [2]. N-Methylaceclidine, being permanently charged, maintains a consistent ionization state independent of pH, eliminating a variable that complicates pharmacological interpretation when using tertiary amines [1].

Quaternary ammonium Membrane permeability Peripheral selectivity

N-Methylaceclidine Functions as a Classical Full Muscarinic Agonist with Efficacy Comparable to Aceclidine

In the isolated guinea pig ileum functional assay, the maximal contractile response (efficacy) elicited by N-methylaceclidine enantiomers was statistically indistinguishable from that of the corresponding aceclidine enantiomers and the reference full agonist oxotremorine [1]. This indicates that N-methyl quaternization of the quinuclidine nitrogen does not diminish the intrinsic ability of the compound to activate the receptor and trigger downstream signal transduction once the orthosteric site is occupied [1]. The retention of full agonist efficacy distinguishes N-methylaceclidine from quaternary derivatives of other muscarinic ligands that may exhibit partial agonist or antagonist properties following N-alkylation [1]. The high efficacy, coupled with the moderate binding affinity (K_H = 13 μM for the (-)-enantiomer), defines a specific agonist profile suitable for experiments requiring robust receptor activation without the extremely high potency (and associated desensitization) of agonists like oxotremorine (K_H = 0.03 μM) [1].

Muscarinic agonist Efficacy Receptor activation

Validated Research Application Scenarios for N-Methylaceclidine (CAS 17239-04-2) Based on Quantitative Evidence


Stereochemical Probe for Muscarinic Receptor Ligand Binding Domain Mapping

The 6.5-fold stereoselectivity in binding affinity between (-)- and (+)-N-methylaceclidine (K_H: 13 μM vs. 85 μM) enables the compound to serve as an enantiomeric probe for mapping the three-dimensional architecture of the muscarinic orthosteric binding pocket [1]. Researchers conducting structure-activity relationship (SAR) studies or molecular docking analyses can utilize the differential affinities of the two enantiomers to validate computational models of ligand-receptor interactions and to identify the stereochemical constraints governing agonist recognition at mAChR subtypes [1].

Peripheral Muscarinic Pharmacology Studies Requiring Restricted CNS Penetration

As a permanently charged quaternary ammonium compound, N-methylaceclidine exhibits limited permeability across the blood-brain barrier relative to its tertiary amine counterpart aceclidine [1]. This property makes N-methylaceclidine a useful tool for isolating peripheral muscarinic receptor-mediated effects in whole-animal pharmacology studies, enabling researchers to dissect central versus peripheral components of cholinergic responses without the confounding influence of CNS penetration [1]. The established binding affinity (K_H = 13 μM) and functional potency (EC₅₀ = 0.9 μM) for the (-)-enantiomer provide the quantitative benchmarks required for accurate dose selection in vivo [1].

Reference Agonist in Muscarinic Receptor Binding Assay Development and Validation

The well-characterized binding affinity (K_H values) and the established correlation between K_H and functional EC₅₀ make N-methylaceclidine an appropriate reference compound for developing and validating novel muscarinic receptor binding assays [1]. Its intermediate affinity (13-85 μM range across enantiomers) places it in a therapeutically relevant potency range, avoiding the complications associated with ultra-high-affinity ligands while still providing robust displacement of radioligands such as ³H-QNB [1]. The availability of both enantiomers, with their defined 6.5-fold affinity difference, provides an internal control for verifying stereospecific binding in assay systems [1].

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